molecular formula C9H13NO B095927 2-Amino-3-phenylpropan-1-ol CAS No. 16088-07-6

2-Amino-3-phenylpropan-1-ol

Cat. No.: B095927
CAS No.: 16088-07-6
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropan-1-ol is a chiral amino alcohol with the molecular formula C9H13NOThis compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

2-Amino-3-phenylpropan-1-ol is a sympathomimetic agent . Its primary targets are the adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .

Mode of Action

This compound is an indirect sympathomimetic . It works by inducing the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This activation leads to various physiological changes associated with the sympathetic nervous system, such as increased heart rate and blood pressure .

Biochemical Pathways

It is known that it can react with substituted salicylaldehydes to form tridentate chiral schiff base ligands . These ligands can form H-bonded chiral supramolecular metal-organic architectures .

Pharmacokinetics

It is known that the compound is a solid at room temperature . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with adrenergic receptors . By inducing the release of norepinephrine and activating these receptors, it can cause a range of physiological effects, such as vasoconstriction, increased heart rate, and bronchial relaxation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place and under an inert atmosphere to maintain its stability . Furthermore, its action and efficacy can be affected by factors such as the patient’s physiological state, the presence of other drugs, and individual genetic variations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-3-phenylpropan-1-ol using hydrogenation techniques. Another method includes the condensation of benzaldehyde with nitromethane, followed by reduction and hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro compounds. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-phenylpropan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-1-phenylethanol
  • 2-Amino-3-methyl-1-butanol
  • 2-Phenylglycinol
  • Norephedrine

Comparison: 2-Amino-3-phenylpropan-1-ol is unique due to its specific chiral properties and its ability to form stable complexes with metal ions. Compared to similar compounds, it exhibits higher optical purity and greater versatility in synthetic applications. Its structural similarity to norephedrine also makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863121
Record name Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-07-6
Record name Phenylalaninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16088-07-6
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Record name Phenylalaninol
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Record name 16088-07-6
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Record name Phenylalaninol
Source EPA DSSTox
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Record name PHENYLALANINOL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8L8LX87R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Three
Quantity
0.78 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
0.75 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Amino-3-phenylpropan-1-ol in asymmetric synthesis?

A1: this compound serves as a valuable chiral building block for synthesizing ligands used in asymmetric catalysis. [, ] In the research presented, it reacts with dibromoalkanes to create chiral pyroolidine- and piperidine-based amino alcohol ligands. [] These ligands, when employed in the presence of diethylzinc, catalyze the enantioselective addition to aryl aldehydes, yielding chiral alcohols. [] This enantioselective addition is crucial in synthesizing various pharmaceutical compounds and fine chemicals where chirality plays a significant role.

Q2: Can you provide an example of a specific application of a compound derived from this compound?

A2: One example is the synthesis of (1S,4R)-N-[(S)-2-Hydr­oxy-1-phenyl­ethyl]-7,7-dimethyl-2-oxobicyclo­[2.2.1]heptane-1-carboxamide. [] This compound is obtained by reacting (1S,4R)-7,7-dimethyl-2-oxobicyclo­[2.2.1]heptane-1-carbonyl chloride with (S)-2-Amino-3-phenyl­propan-1-ol. [] While the specific applications of this resulting compound aren't detailed in the provided abstract, its synthesis highlights how this compound can be used to create more complex molecules with potential biological activity.

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